5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS/c1-8-2-3-10(23-8)13(22)18-7-12-20-19-11-6-9(14(15,16)17)4-5-21(11)12/h2-6H,7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGOTOHAQRTKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound with promising biological activities. This article explores its synthesis, structural features, and biological evaluations, particularly focusing on its potential as a therapeutic agent.
Chemical Structure and Properties
The compound features a thiophene ring linked to a triazolo-pyridine moiety via a methylene bridge. Its molecular formula is C14H11F3N6O, with a molecular weight of 336.278 g/mol. The trifluoromethyl group enhances its lipophilicity, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H11F3N6O |
| Molecular Weight | 336.278 g/mol |
| Melting Point | Not available |
| Solubility | Moderate |
Synthesis
The synthesis of 5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions including:
- Formation of the Triazolo-Pyridine Moiety : Utilizing trifluoromethyl-substituted pyridines and triazoles.
- Coupling Reaction : Linking the thiophene carboxamide to the triazolo-pyridine through a methylene bridge.
- Purification : Employing techniques such as column chromatography to isolate the desired product.
Recent advancements in microwave-assisted synthesis have shown improved yields and reduced reaction times while maintaining eco-friendliness.
Antitumor Activity
Research indicates that compounds similar to 5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide exhibit significant antitumor properties. For example, derivatives with similar structures have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 0.35 | EGFR inhibition and apoptosis induction |
| Compound B | MCF-7 | 3.24 | Cell cycle arrest in G2/M phase |
| Compound C | PC-3 | 5.12 | Induction of early apoptosis |
These findings suggest that the compound may act as an effective EGFR inhibitor, similar to other known inhibitors in this class .
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on various kinases involved in cancer progression. For instance, studies have shown that related compounds effectively inhibit ALK5 (TGF-β type I receptor kinase) and p38α MAP kinase with IC50 values ranging from 7.68 nM to over 3000 nM .
Case Studies
In one study focusing on the design and synthesis of novel derivatives for EGFR inhibition, several compounds were tested for their biological activity against different tumor cell lines. The results indicated that modifications in the structural components significantly affected potency and selectivity .
Another case involved the evaluation of related triazolo-pyridine derivatives where structure-activity relationships were established through systematic alterations in functional groups . These studies highlight the importance of structural modifications in enhancing biological efficacy.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:
- Anticancer Activity : Research indicates that compounds with similar structures may act as inhibitors of DNA topoisomerases, enzymes crucial for DNA replication. By intercalating into DNA, these compounds can disrupt cancer cell proliferation .
- Antimicrobial Properties : The triazole moiety is known for its antimicrobial effects. Compounds derived from triazoles have been reported to exhibit significant activity against various bacterial and fungal strains .
- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, making this compound a candidate for further investigation in the treatment of neurodegenerative diseases .
Case Study 1: Antitumor Activity Assessment
A study evaluated the anticancer properties of similar compounds in vitro against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induce apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating strong antimicrobial potential .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound 17 (5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide)
- Structural Differences :
- Thiophene substituent: Nitro (electron-withdrawing) vs. methyl (electron-neutral) in the target compound.
- Heterocyclic side chain: Thiazole-pyridine vs. triazolo-pyridine.
- Functional Implications :
- The nitro group in Compound 17 may enhance antibacterial activity by increasing electrophilicity, but it could also reduce bioavailability due to higher polarity.
- The thiazole-pyridine side chain may engage in different hydrogen-bonding interactions compared to the triazole system in the target compound .
5-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
- Structural Differences :
- Pyridine ring: Partially saturated (tetrahydro) in this analogue vs. fully aromatic in the target compound.
- Trifluoromethyl position: At pyridine position 6 vs. 6.
- The shifted trifluoromethyl group could alter steric interactions in enzyme active sites .
5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
- Structural Differences :
- Thiophene substituents: 5-ethyl and 4-methyl vs. single 5-methyl in the target compound.
- Side chain: Thiazole vs. triazolo-pyridine.
- Functional Implications: Increased lipophilicity from ethyl and methyl groups may enhance membrane permeability but reduce solubility.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the triazolo-pyridine core through cyclization of precursors (e.g., 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine) using reagents like trifluoroacetic anhydride or diethyl oxalate under reflux conditions .
- Step 2 : Introduction of the thiophene-2-carboxamide moiety via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents). Solvents like DMF or THF and bases such as K₂CO₃ are commonly employed .
- Step 3 : Purification via crystallization (ethanol/water mixtures) or column chromatography to achieve yields >70% .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-F at ~1100 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl groups show distinct splitting patterns) and carbon types (e.g., aromatic carbons at δ 120–140 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. What are common challenges in synthesizing this compound?
- Methodology :
- Low Cyclization Efficiency : Optimize reaction time and temperature (e.g., reflux for 5–20 hours at 80–100°C) to enhance triazole ring formation .
- Purification Issues : Use mixed solvents (e.g., ethanol/water) for crystallization to remove unreacted intermediates .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Methodology :
- Single-crystal X-ray diffraction confirms bond angles, torsion angles, and packing modes. For example, triazole-pyridine rings typically exhibit planar geometry, while the trifluoromethyl group adopts a staggered conformation to minimize steric hindrance .
- Application : Used to validate computational docking studies for drug design .
Q. What in vitro models are suitable for evaluating its biological activity?
- Methodology :
- Cancer Research : Test cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The trifluoromethyl group enhances membrane permeability, improving IC₅₀ values .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays. Triazole and pyridine moieties often act as hydrogen-bond acceptors .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Methodology :
- Lipophilicity : Measure logP values to assess enhanced blood-brain barrier penetration compared to non-fluorinated analogs .
- Metabolic Stability : Conduct microsomal assays to evaluate resistance to oxidative degradation, attributed to the electron-withdrawing CF₃ group .
Q. What computational methods can predict SAR for this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The thiophene-carboxamide group often occupies hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity data to guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
